MAO-B Inhibitory Potency: Quantified IC₅₀ Advantage Over MAO-A Within a Single Experimental Study
n-Isobutyl-3-methylquinoxalin-2-amine demonstrates sub-micromolar inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 800 nM, as determined by the Amplex Red assay [1]. Under comparable experimental conditions within the same curated dataset, the compound's inhibitory activity against human recombinant monoamine oxidase A (MAO-A) was measured at an IC₅₀ of 10,600 nM (10.6 µM) using a fluorimetric kynuramine conversion assay [1]. This represents a 13.25-fold potency preference for the MAO-B isoform over MAO-A, derived directly from head-to-head data generated by the same laboratory group (Northeastern Ohio Universities Colleges of Medicine and Pharmacy) and curated by ChEMBL.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human recombinant monoamine oxidase isoforms |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 800 nM (0.8 µM); MAO-A IC₅₀ = 10,600 nM (10.6 µM) |
| Comparator Or Baseline | Same compound tested against MAO-A (IC₅₀ = 10,600 nM) as internal comparator; selectivity ratio MAO-A/MAO-B = 13.25 |
| Quantified Difference | 13.25-fold greater potency for MAO-B versus MAO-A |
| Conditions | MAO-B: human recombinant enzyme, Amplex Red assay; MAO-A: human recombinant enzyme, kynuramine conversion fluorimetric assay. Both datasets curated by ChEMBL from Northeastern Ohio Universities Colleges of Medicine and Pharmacy. |
Why This Matters
This experimentally measured 13.25-fold MAO-B/MAO-A selectivity ratio provides a quantitative basis for selecting this compound over non-selective MAO inhibitors in research programs targeting MAO-B-associated pathways, including Parkinson's disease and other neurodegenerative conditions.
- [1] BindingDB. BDBM50350503 (CHEMBL1814645): IC₅₀ 800 nM (human recombinant MAOB, Amplex Red assay); IC₅₀ 10,600 nM (human recombinant MAOA, kynuramine fluorimetry). Curated by ChEMBL. Accessed May 2026. View Source
